
(2-Chloro-5-trifluoromethyl-phenyl)-acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde is an organic compound that features a chlorinated benzene ring with a trifluoromethyl group and an aldehyde functional group
Méthodes De Préparation
The synthesis of 2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 2-[5-(trifluoromethyl)phenyl]acetaldehyde under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to ensure selective chlorination at the desired position on the benzene ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-[2-chloro-5-(trifluoromethyl)phenyl]acetic acid, while reduction produces 2-[2-chloro-5-(trifluoromethyl)phenyl]ethanol.
Applications De Recherche Scientifique
2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features may contribute to the design of new drugs with specific biological activities.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may be investigated for its role in treating certain diseases or conditions.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials. It may be employed in the manufacture of agrochemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets. The aldehyde group may also participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their activity.
Comparaison Avec Des Composés Similaires
2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde can be compared with other similar compounds, such as:
2-chloro-5-(trifluoromethyl)benzaldehyde: This compound has a similar structure but lacks the acetaldehyde group. It may exhibit different reactivity and applications.
2-chloro-5-(trifluoromethyl)phenylacetic acid: This compound is the oxidized form of 2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde. It has different chemical properties and uses.
2-chloro-5-(trifluoromethyl)aniline: This compound contains an amino group instead of an aldehyde group. It may be used in different synthetic and industrial applications.
The uniqueness of 2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H6ClF3O |
|---|---|
Poids moléculaire |
222.59 g/mol |
Nom IUPAC |
2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6ClF3O/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,4-5H,3H2 |
Clé InChI |
IFCCKWWYYFCCDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)CC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


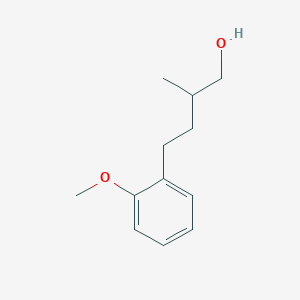
![rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13568633.png)
![{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13568636.png)
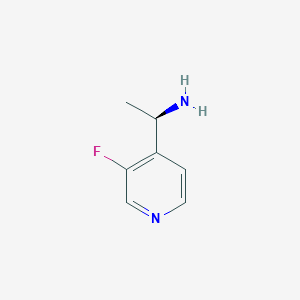
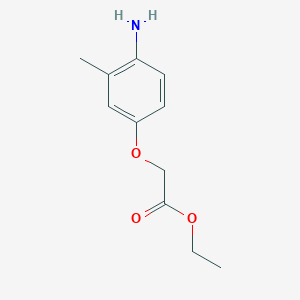
![rac-(5R,6S)-5,6-dihydroxy-2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazinane-1,1-dione](/img/structure/B13568668.png)
![Thieno[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13568670.png)

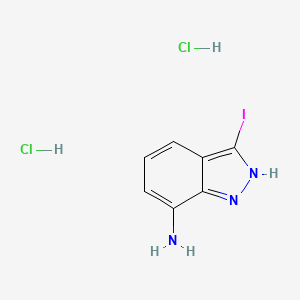


![1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13568695.png)
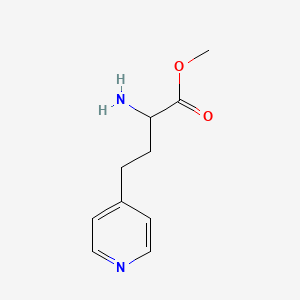
![4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine](/img/structure/B13568699.png)
